molecular formula C18H16BrN3O2 B13820679 N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B13820679
M. Wt: 386.2 g/mol
InChI Key: VWARUATZJLYOGB-UFFVCSGVSA-N
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Description

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • 2-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the bromine atom in the indole ring and the 2-methylphenoxy group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12-4-2-3-5-17(12)24-11-18(23)22-21-10-13-9-20-16-7-6-14(19)8-15(13)16/h2-10,20H,11H2,1H3,(H,22,23)/b21-10+

InChI Key

VWARUATZJLYOGB-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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